molecular formula C18H20N2O4S B2772891 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide CAS No. 899956-67-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B2772891
CAS No.: 899956-67-3
M. Wt: 360.43
InChI Key: QHVXKOIFVDDBGS-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,1-dioxidoisothiazolidin moiety, a sulfonamide-like functional group present in various biologically active compounds . The specific research applications and biological activity profile for this exact compound are not fully detailed in public domain sources, necessitating further investigation by qualified researchers. Compounds with similar structural features, particularly the 1,1-dioxidoisothiazolidin group, have been explored in scientific patents for modulating various biological targets . Researchers are advised to consult the primary scientific literature for the most current findings. As with all materials of this nature, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-6-3-4-7-15(13)18(21)19-16-12-14(8-9-17(16)24-2)20-10-5-11-25(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXKOIFVDDBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Isothiazolidine moiety : This contributes to the compound's reactivity and biological interactions.
  • Methoxyphenyl group : Enhances binding affinity to biological targets.
  • Amide bond : Susceptible to hydrolysis, which may influence its stability and activity.

The molecular formula of the compound is C20H19N3O6SC_{20}H_{19}N_{3}O_{6}S with a molecular weight of 429.4 g/mol.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from G1 to S phase. Inhibition of this kinase can lead to:

  • Cell cycle arrest : Preventing cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicate:

  • IC50 values : Reflecting the concentration required to inhibit cell growth by 50%.
  • Selectivity : While effective against cancer cells, it also affects normal fibroblast cells (MRC-5), necessitating further optimization to enhance selectivity.

Table 1 summarizes the IC50 values for this compound against different cell lines:

Cell LineIC50 (µM)Remarks
A5494.5Significant inhibition
HCC8276.0Moderate inhibition
NCI-H3583.8High efficacy observed
MRC-510.0Cytotoxicity noted

Mechanistic Studies

Further mechanistic studies have demonstrated that the compound inhibits the Hedgehog signaling pathway , which is implicated in various cancers. By disrupting this pathway, the compound may reduce angiogenesis and tumor growth.

Case Studies

In a notable case study involving the synthesis and evaluation of similar compounds, researchers found that derivatives of this compound exhibited varying degrees of anticancer activity. The study compared these derivatives using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Findings from Case Studies:

  • Compounds with additional functional groups showed enhanced activity against specific cancer types.
  • The presence of methoxy groups was correlated with increased binding affinity to CDK2.

Q & A

Q. Why do studies report conflicting results on the compound’s cytotoxicity in cancer cell lines?

  • Potential Causes:
  • Cell Line Variability: P53 status (e.g., HT-29 vs. HCT-116) influences apoptosis induction.
  • Assay Interference: The compound’s autofluorescence distorts resazurin-based viability assays; switch to luminescence-based ATP assays.
  • Resolution: Use standardized cell panels (e.g., NCI-60) and orthogonal assays (e.g., clonogenic survival) .

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